Oct-5-en-1-ol

Flavor Chemistry Sensory Analysis Aroma Threshold

Oct-5-en-1-ol (systematically (Z)-5-octen-1-ol, CAS 90200-83-2) is an eight-carbon primary alkenol characterized by a cis-configured double bond at the C5–C6 position. With a molecular weight of 128.21 g/mol, this compound belongs to the fatty alcohol class and is recognized as a flavoring agent under FEMA number 3722, holding GRAS status.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 90200-83-2
Cat. No. B12508605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-5-en-1-ol
CAS90200-83-2
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC=CCCCCO
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3
InChIKeyVDHRTASWKDTLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-5-en-1-ol (CAS 90200-83-2) Procurement Guide: Class, Properties, and Initial Position


Oct-5-en-1-ol (systematically (Z)-5-octen-1-ol, CAS 90200-83-2) is an eight-carbon primary alkenol characterized by a cis-configured double bond at the C5–C6 position . With a molecular weight of 128.21 g/mol, this compound belongs to the fatty alcohol class and is recognized as a flavoring agent under FEMA number 3722, holding GRAS status . Its structure places it within a family of unsaturated C8 alcohols that includes positional and geometric isomers, each with distinct sensory and physicochemical profiles, making direct interchangeability problematic for fragrance, flavor, and synthetic applications.

Why Generic C8 Alkenol Substitution Fails: The Case Against Swapping Oct-5-en-1-ol with Positional or Geometric Isomers


Although several C8H16O alkenol isomers share the same molecular formula, their sensory, physical, and regulatory profiles diverge significantly. The position and geometry of the double bond dictate not only boiling point, density, and polarity but also the compound's odor character, threshold, and biological activity . For example, the (Z)-5-octen-1-ol isomer offers a specific green, melon, and cucumber odor profile with a measured threshold of 6 ppb in water, whereas the geometric trans isomer, the positional isomer 7-octen-1-ol, or the structurally distinct 1-octen-3-ol present entirely different sensory landscapes and application performance . Procurement of an unspecified isomer mixture or a near analog risks altering fragrance tenacity, flavor fidelity, or synthetic efficiency. The detailed quantitative differentiation that follows is therefore critical for informed specification.

Quantitative Differentiation Evidence for Oct-5-en-1-ol (CAS 90200-83-2) Selection


Odor Threshold and Quality: (Z)-5-Octen-1-ol vs. 1-Octen-3-ol

The odor threshold of (Z)-5-octen-1-ol in water is 6 ppb, described as cucumber- or melon-like by a trained panel (N=16) . In contrast, the structural isomer 1-octen-3-ol exhibits a threshold of 1 ppb, characterized as mushroom . While 1-octen-3-ol is 6-fold more potent by threshold, its distinct mushroom note makes it unsuitable for applications requiring a green, melon top note. The selection between these two compounds is thus a matter of sensory specificity rather than potency alone; however, the 6 ppb threshold of (Z)-5-octen-1-ol is still relatively low, indicating high sensory impact.

Flavor Chemistry Sensory Analysis Aroma Threshold Volatile Organic Compounds

Stereochemical Identity Impact: (Z)-5-Octen-1-ol vs. (E)-5-Octen-1-ol

The (Z)-isomer of 5-octen-1-ol (CAS 64275-73-6) is the subject of FEMA GRAS evaluation #3722 and safety assessments by RIFM and JECFA, which cleared its use as a flavoring agent . The (E)-isomer (CAS 64275-74-7) is commonly present as an impurity in commercial cis-enriched batches (typically 5–10% trans content) but does not share the same evaluated safety profile . While specific trans isomer toxicity data are absent, regulatory acceptance hinges on the (Z)-configuration. Procurement must therefore specify a minimum cis purity (e.g., ≥90% sum of isomers, with trans ≤10% as per typical specification) to ensure compliance with flavor and fragrance safety standards.

Stereochemistry Flavor Chemistry Safety Assessment Chirality

Boiling Point Differentiation: (Z)-5-Octen-1-ol vs. 7-Octen-1-ol

The boiling point of (Z)-5-octen-1-ol at 760 mmHg is reported as 191.5±19.0 °C (estimated) and specifically measured as 206.75 °C , while its positional isomer 7-octen-1-ol exhibits a boiling point of 188.1±19.0 °C . The difference of approximately 3–18 °C, depending on data source, can influence distillation cut points, energy costs, and headspace volatility in fragrance applications. Additionally, cis-5-octen-1-ol shows a density of 0.849 g/mL at 25 °C compared to 0.850 g/mL for 7-octen-1-ol, a subtle but measurable difference .

Physicochemical Property Distillation Process Chemistry Engineering

Potential Fruit Fly Attractant Activity: (Z)-5-Octen-1-ol vs. 1-Octen-3-ol

Research by Seifert (1981) highlights the structural similarity of (Z)-5-octen-1-ol to (Z)-6-nonenal and to known fruit fly sex pheromones, such as methyl (E)-6-nonenate and (E)-6-nonen-1-ol, suggesting its potential as a fruit fly attractant . While 1-octen-3-ol is a well-known mosquito and biting insect attractant, its mechanism targets different insect species . Therefore, for agricultural trapping of fruit flies (Tephritidae), (Z)-5-octen-1-ol may offer species-specific activity that 1-octen-3-ol cannot replicate, although quantitative field trial data remains limited.

Semiochemistry Pheromone Chemistry Agricultural Chemistry Insect Control

High-Confidence Application Scenarios for Oct-5-en-1-ol Derived from Differentiating Evidence


Green Melon and Cucumber Flavor Formulation in Food and Beverage

Leveraging the measured 6 ppb odor threshold and the distinct cucumber/melon character established by Seifert (1981) , (Z)-5-octen-1-ol (FEMA 3722) is optimally deployed in melon, watermelon, cucumber, and apple flavor compositions at recommended use levels of 1–20 ppm. Its cis-specific GRAS clearance ensures regulatory compliance, making it the only 5-octen-1-ol isomer suitable for food-grade flavoring.

Fresh Green Note in Fine Fragrance and Cosmetic Perfumery

With a substantivity of 12 hours on a smelling strip and a tenacity of >8 hours on a blotter , (Z)-5-octen-1-ol provides lasting green, melon, and apple freshness to floral–fruity compositions. Its recommended fragrance use level is 1–2% . The higher boiling point relative to 7-octen-1-ol contributes to its prolonged dry-down presence, a value-add for perfume longevity.

Semiochemical Tool for Fruit Fly Monitoring and Integrated Pest Management

Based on its structural analogy to fruit fly pheromones described by Seifert (1981) , (Z)-5-octen-1-ol is a candidate attractant for Tephritid fruit flies. Unlike 1-octen-3-ol, which is ineffective for fruit flies, this compound warrants inclusion in lure blends for agricultural monitoring programs. Purity specification should ensure high cis content to maintain biological activity.

Monomer Building Block for Stereoselective Polymer Synthesis

The cis-configured internal double bond of (Z)-5-octen-1-ol makes it a suitable monomer for stereoretentive acyclic diene metathesis (ADMET) polymerization, enabling the synthesis of all-cis polyesters and polyethers with distinctive thermal properties . The use of a terminal alkene isomer like 7-octen-1-ol would alter polymer backbone geometry and compromise stereochemical control, highlighting the procurement value of the correct positional isomer.

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